2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C7H7F3N2OS. This compound is characterized by the presence of a trifluoromethyl group, a thiazole ring, and an acetamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group can yield trifluoroacetic acid and 4-methyl-1,3-thiazol-2-amine .
Scientific Research Applications
2,2,2-Trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Similar structure but lacks the thiazole ring.
N-Methyl-2,2,2-trifluoroacetamide: Another related compound with a similar trifluoromethyl group but different substituents.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its application in various fields .
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c1-4-3-14-6(11-4)12(2)5(13)7(8,9)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOOLDQGMAZHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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